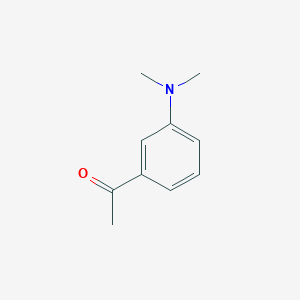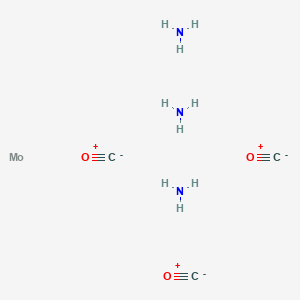
Tetrahydrosalutaridinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrosalutaridinol (THSA) is a chemical compound that belongs to the class of tetrahydroisoquinolines. It has gained significant attention in recent years due to its potential use in scientific research applications. THSA is known to exhibit various biochemical and physiological effects and has been studied for its mechanism of action.
Mechanism of Action
The mechanism of action of Tetrahydrosalutaridinol is not fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, this compound is able to increase the levels of these neurotransmitters in the brain, leading to its observed effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to its potential use in the treatment of Parkinson's disease. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using Tetrahydrosalutaridinol in lab experiments is its potential use in the treatment of various diseases, such as Parkinson's disease and chronic pain. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to exhibit cytotoxic effects on certain cells.
Future Directions
There are several future directions for research on Tetrahydrosalutaridinol. One area of research could focus on the development of new drugs based on the structure of this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, future research could focus on the development of new synthesis methods for this compound that are more efficient and cost-effective.
Synthesis Methods
Tetrahydrosalutaridinol can be synthesized through a multi-step process involving the reaction of 1,2,3,4-tetrahydroisoquinoline with salutaridine. The reaction is catalyzed by a palladium catalyst and requires the use of hydrogen gas. The resulting product is then reduced using sodium borohydride to obtain this compound.
Scientific Research Applications
Tetrahydrosalutaridinol has been studied for its potential use in various scientific research applications. It has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, this compound has been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
properties
CAS RN |
18189-62-3 |
|---|---|
Molecular Formula |
C19H27NO4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(1R,9S,10R,12S,13R)-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,12-diol |
InChI |
InChI=1S/C19H27NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,12-14,16,21-22H,6-10H2,1-3H3/t12-,13-,14-,16+,19+/m0/s1 |
InChI Key |
PXMPNWXEWTVVSE-XXIIRZHVSA-N |
Isomeric SMILES |
CN1CC[C@@]23C[C@H]([C@H](C[C@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC |
SMILES |
CN1CCC23CC(C(CC2C1CC4=C3C(=C(C=C4)OC)O)O)OC |
Canonical SMILES |
CN1CCC23CC(C(CC2C1CC4=C3C(=C(C=C4)OC)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B97958.png)
![4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B97962.png)






![Oxo[(tributylstannyl)oxy]borane](/img/structure/B97974.png)

